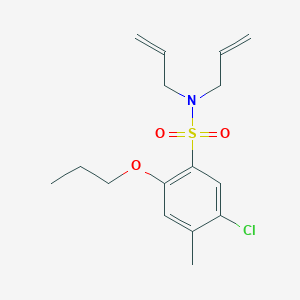![molecular formula C17H24N2O4S B2513360 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide CAS No. 876551-02-9](/img/structure/B2513360.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide is an organic compound belonging to the class of isothiazole derivatives. This compound has drawn significant attention in various scientific and industrial fields due to its unique structure and properties. Characterized by its complex chemical structure, this compound exhibits notable stability and reactivity, making it a valuable subject of research.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate.
Biology
In biological research, the compound's stability and reactivity enable it to interact with biomolecules, providing insights into biochemical pathways and mechanisms.
Medicine
Medically, the compound is studied for its potential therapeutic properties. Researchers investigate its interactions with biological targets to develop new drugs or enhance existing treatments.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its robust properties make it suitable for applications requiring chemical resistance and stability.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide typically involves a multi-step process. One common method starts with the reaction of benzo[d]isothiazole with an appropriate oxidizing agent to introduce the dioxido functional group. Subsequent acylation with N,N-diisobutylacetamide completes the synthesis. Reaction conditions often include elevated temperatures and the use of catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound may involve batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts and solvents used in the reaction are typically recovered and reused to enhance the sustainability of the process.
化学反応の分析
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Involves reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Can occur with nucleophiles under both acidic and basic conditions, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation might yield higher-order oxides, while reduction could lead to the removal of oxygen atoms.
作用機序
The mechanism of action for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide involves its ability to interact with specific molecular targets. The dioxido and isothiazole moieties play critical roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, influencing the compound's overall effect.
類似化合物との比較
Compared to other isothiazole derivatives, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide stands out due to its unique combination of functional groups. Similar compounds include:
Isothiazole
Benzo[d]isothiazole
N,N-diisobutylacetamide derivatives
Each of these compounds possesses distinct properties and applications, but the subject compound's unique structure provides specific advantages in stability and reactivity.
特性
IUPAC Name |
N,N-bis(2-methylpropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-12(2)9-18(10-13(3)4)16(20)11-19-17(21)14-7-5-6-8-15(14)24(19,22)23/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYAISPOECWTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2513280.png)


![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2513284.png)
![4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide](/img/structure/B2513285.png)

![6-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2513288.png)
![N-[4-(DIETHYLAMINO)PHENYL]-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2513289.png)



![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2513297.png)
